1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the family of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with a methoxymethyl group attached to the nitrogen atom at position 1 and a carbonyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then treated with methoxymethyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiparasitic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(Methoxymethyl)-1H-imidazole: Similar structure but lacks the benzene ring.
1-(Methoxymethyl)-1H-benzimidazole: Similar structure but without the carbonyl group at position 2.
1-(Methoxymethyl)-1H-benzimidazol-2-ylidene: A related compound with a different functional group at position 2.
Uniqueness
1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the methoxymethyl group and the carbonyl group, which can influence its reactivity and biological activity. This combination of functional groups can make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(methoxymethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-11-8-5-3-2-4-7(8)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) |
InChI Key |
HVONLPZIQYIDBV-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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